2-{[4-(CHLOROMETHYL)PHENYL]METHYL}ISOINDOLE-1,3-DIONE
Description
Properties
IUPAC Name |
2-[[4-(chloromethyl)phenyl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-9-11-5-7-12(8-6-11)10-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLFXMNGWLYTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489185 | |
| Record name | 2-{[4-(Chloromethyl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61895-53-2 | |
| Record name | 2-{[4-(Chloromethyl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The Gabriel synthesis is a cornerstone method for preparing primary amines and their derivatives. Adapted for isoindole-1,3-dione systems, this approach involves alkylation of potassium phthalimide with a chloromethyl-substituted benzyl halide.
Key Reaction Components
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Substrate : 4-(Chloromethyl)benzyl chloride (or bromide).
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Nucleophile : Potassium phthalimide (deprotonated phthalimide anion).
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Solvent : Polar aprotic solvents (e.g., acetonitrile, DMF).
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Catalyst : 18-crown-6 ether (enhances nucleophilicity by complexing K⁺).
Procedure
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Deprotonation : Phthalimide is treated with potassium hydroxide to form potassium phthalimide.
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Alkylation : The phthalimide anion undergoes S2 displacement with 4-(chloromethyl)benzyl chloride in acetonitrile at 50°C for 18 hours.
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Workup : The reaction mixture is filtered, concentrated, and purified via flash chromatography (hexanes/ethyl acetate gradient).
Performance Metrics
Mechanistic Insight :
The electron-withdrawing phthalimide groups stabilize the anion, preventing over-alkylation. The crown ether solubilizes K⁺, enhancing nucleophilicity.
Multi-Step Synthesis from Isoindoline-1,3-dione
Sequential Functionalization
This method involves modular assembly, starting with isoindoline-1,3-dione and introducing the chloromethylbenzyl moiety through electrophilic aromatic substitution or alkylation.
Stepwise Protocol
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Substrate Preparation : Isoindoline-1,3-dione is synthesized via cyclization of phthalic anhydride with ammonia or urea.
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Chloromethylation :
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Friedel-Crafts alkylation: Isoindoline-1,3-dione reacts with chloromethyl benzyl chloride in the presence of AlCl₃.
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Conditions : Dichloromethane, 0–25°C, 4–6 hours.
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Purification : Recrystallization from ethanol or ethyl acetate.
Performance Metrics
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Yield : 75–85%.
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Challenges : Competing side reactions (e.g., over-alkylation) necessitate precise stoichiometry.
Post-Modification of Hydroxymethyl Intermediate
Two-Step Chlorination
This indirect route synthesizes the target compound via a hydroxymethyl intermediate, followed by chlorination.
Synthesis of Hydroxymethyl Analog
Chlorination Step
Performance Metrics
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Gabriel Synthesis | High yield; single-step | Requires crown ether catalyst | 93% |
| Multi-Step Synthesis | Modular; adaptable to analogs | Risk of over-alkylation | 75–85% |
| Post-Modification | Uses stable intermediates | Additional chlorination step | 80–85% |
Reaction Optimization and Scalability
Solvent and Catalyst Screening
Temperature and Time
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Gabriel Synthesis : 50°C for 18 hours balances conversion and side-product minimization.
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Chlorination : Reflux conditions (40–60°C) accelerate SOCl₂ reactions without decomposition.
Industrial-Scale Considerations
Cost-Efficiency
Emerging Methodologies
Microwave-Assisted Synthesis
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenyl ring and the isoindole-1,3-dione moiety can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H12ClNO2
- Molar Mass : 285.73 g/mol
- Structural Characteristics : The compound features an isoindole core with a chloromethyl phenyl substituent, which contributes to its reactivity and interaction with biological targets.
Medicinal Chemistry Applications
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Antitumor Activity
- Research indicates that isoindole derivatives exhibit significant antitumor properties. The chloromethyl group can enhance the compound's ability to interact with cellular targets, potentially leading to the development of new anticancer agents. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
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Enzyme Inhibition
- Compounds like 2-{[4-(Chloromethyl)phenyl]methyl}isoindole-1,3-dione may act as enzyme inhibitors. The presence of the chloromethyl group allows for interactions with active sites of enzymes, potentially leading to the development of drugs targeting specific pathways in diseases such as cancer and inflammation .
- Antimicrobial Properties
Material Science Applications
- Polymer Chemistry
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Nanotechnology
- The compound can be utilized in synthesizing nanoparticles or nanocomposites. Its ability to bind with metals or other nanoparticles can facilitate the creation of hybrid materials for applications in electronics or catalysis.
Biological Research Applications
- Molecular Docking Studies
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Cellular Mechanism Studies
- The compound can be used in cellular assays to investigate its effects on cell viability, proliferation, and apoptosis. Understanding these mechanisms is crucial for developing effective therapeutic strategies against diseases where these processes are dysregulated.
Case Studies
Mechanism of Action
The mechanism of action of 2-{[4-(CHLOROMETHYL)PHENYL]METHYL}ISOINDOLE-1,3-DIONE involves its interaction with cyclooxygenase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of pro-inflammatory mediators . Molecular docking studies have shown that the compound fits well into the enzyme’s active site, forming stable interactions that block the enzyme’s function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical properties of phthalimide derivatives are heavily influenced by substituents on the aromatic rings. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Electrophilicity and Reactivity : The chloromethyl group in the target compound enhances electrophilicity compared to acetyl (Compound 3) or methoxy (Compound 5) substituents, enabling nucleophilic substitutions (e.g., amine or thiol coupling) .
- Biological Activity :
- Antimicrobial activity in hydrazone derivatives (e.g., Compound 12 ) suggests that electron-withdrawing groups (e.g., Cl) may improve lipophilicity and membrane penetration.
- Imidazole-containing analogs () exhibit distinct electronic profiles due to aromatic heterocycles, which could modulate receptor binding compared to the target compound’s aliphatic Cl group.
- Synthetic Flexibility : The target compound’s chloromethyl group offers a reactive handle for bioconjugation (e.g., PEGylation or biotinylation), as seen in IDT785’s biotin-PEG5000-SVA linker .
Table 2: Reaction Yields and Conditions
Biological Activity
The compound 2-{[4-(chloromethyl)phenyl]methyl}isoindole-1,3-dione , also known by its CAS number 61895-53-2, is a derivative of isoindole-1,3-dione that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its synthesis, pharmacological properties, and relevant research findings.
- Molecular Formula : C16H12ClNO2
- Molecular Weight : 285.73 g/mol
- Structural Formula : Structural Formula
Synthesis
The synthesis of 2-{[4-(chloromethyl)phenyl]methyl}isoindole-1,3-dione typically involves the reaction of chloromethylbenzene derivatives with isoindole-1,3-dione under controlled conditions. Various methodologies, including microwave-assisted synthesis, have been explored to enhance yield and efficiency in producing this compound .
Anticancer Activity
Research indicates that isoindole derivatives exhibit significant anticancer properties. In a study evaluating various phthalimide derivatives, it was found that certain compounds demonstrated potent cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways .
Anti-inflammatory Effects
2-{[4-(chloromethyl)phenyl]methyl}isoindole-1,3-dione has shown promise as an anti-inflammatory agent. A study highlighted its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The compound exhibited a favorable COX-2/COX-1 inhibition ratio compared to standard anti-inflammatory drugs like meloxicam, suggesting its potential as a safer alternative for managing inflammation .
Antioxidant Activity
The compound's antioxidant properties have also been explored, where it demonstrated the ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is crucial in mitigating oxidative stress-related diseases and conditions .
Case Study 1: Cytotoxicity Evaluation
In a cytotoxicity evaluation involving human dermal fibroblast (NHDF) cells, various concentrations of 2-{[4-(chloromethyl)phenyl]methyl}isoindole-1,3-dione were tested. The results indicated that at concentrations below 90 µM, the compound did not exhibit significant cytotoxicity, making it a candidate for further therapeutic exploration in non-cancerous tissues .
Case Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the interactions between 2-{[4-(chloromethyl)phenyl]methyl}isoindole-1,3-dione and COX enzymes. The studies revealed strong binding affinities with specific amino acid residues within the active sites of COX-1 and COX-2. These findings support the hypothesis that structural modifications can enhance the biological activity of isoindole derivatives through targeted interactions with these enzymes .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Cytotoxicity | Low at <90 µM | |
| COX-2 Inhibition | Stronger than meloxicam | |
| Antioxidant Activity | ROS/RNS scavenging |
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 50 | Anticancer |
| Compound B | 30 | Anti-inflammatory |
| 2-{[4-(Chloromethyl)phenyl]methyl}isoindole-1,3-dione | >90 | Non-cytotoxic |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-{[4-(chloromethyl)phenyl]methyl}isoindole-1,3-dione, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 4-(chloromethyl)benzyl chloride with isoindole-1,3-dione precursors. Key steps include nucleophilic substitution and cyclization. For example, describes a similar synthesis scheme using phthalic anhydride derivatives and refluxing in glacial acetic acid (4–6 hours, 80–100°C) to achieve cyclization. Temperature control and solvent choice (e.g., acetic acid or toluene) significantly impact yield . Catalysts like Fe/HCl may be used for reduction steps, as noted in for analogous chloromethylphenyl-containing compounds .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Methodological Answer : Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential. TLC monitors reaction progress using solvent systems like ethyl acetate/hexane (1:3), while ¹H/¹³C NMR identifies functional groups (e.g., chloromethyl peaks at ~4.5 ppm and isoindole-dione carbonyls at ~170 ppm). emphasizes cross-validation with FTIR to detect C-Cl stretches (~600–800 cm⁻¹) and aromatic C-H vibrations .
Q. What are the primary applications of this compound in chemical research?
- Methodological Answer : The compound serves as a versatile intermediate in organic synthesis. Its chloromethyl group enables further functionalization (e.g., nucleophilic substitution for attaching bioactive moieties). highlights its use in synthesizing imidazole-phthalimide hybrids for antimicrobial studies, while demonstrates its role in Ru-catalyzed reactions for generating sulfoxides .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound be resolved, particularly in distinguishing regioisomers?
- Methodological Answer : Discrepancies in NMR or mass spectra may arise from regioisomeric byproducts. Advanced techniques include:
- 2D NMR (COSY, HSQC) : To map proton-carbon correlations and confirm substitution patterns.
- X-ray crystallography : For unambiguous structural determination, as applied in for similar hydroxyphenyl derivatives .
- Computational modeling (DFT) : Compare experimental and calculated IR/UV spectra to identify dominant isomers .
Q. What strategies optimize the compound’s solubility and stability for biological assays?
- Methodological Answer :
- Solubility : Use co-solvents (DMSO:water mixtures) or derivatization (e.g., PEGylation of the chloromethyl group).
- Stability : Conduct pH-dependent degradation studies (e.g., HPLC monitoring under acidic/alkaline conditions). suggests steric shielding of reactive sites (e.g., substituting the chloromethyl group with bulkier moieties) to enhance shelf life .
Q. How does the electronic nature of the chloromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl atom activates the methyl group for nucleophilic attacks. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the chloromethyl group can act as a leaving group. ’s DFT studies on Ru-catalyzed reactions show that electron-deficient aryl chlorides enhance oxidative addition rates, a principle applicable to this compound .
Contradiction Analysis in Literature
- Issue : Conflicting reports on biological activity (e.g., antimicrobial vs. inert).
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
